Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant)

Catalog No.
S1934472
CAS No.
95991-05-2
M.F
C94H178N2O25P2
M. Wt
1798.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipid A, diphosphoryl from Escherichia coli F583 (...

CAS Number

95991-05-2

Product Name

Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant)

IUPAC Name

[2-[[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate

Molecular Formula

C94H178N2O25P2

Molecular Weight

1798.4 g/mol

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)

InChI Key

GZQKNULLWNGMCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Lipid A, diphosphoryl from Escherichia coli F583 (CAS 95991-05-2) is the highly purified, fully endotoxic, hydrophobic core of lipopolysaccharide (LPS) derived from a specific rough (Rd) mutant strain. Unlike wild-type LPS, which exhibits extreme structural heterogeneity due to variable O-antigen chain lengths, the F583 Rd mutant lacks these polysaccharides, enabling the extraction of a highly consistent, natively hexa-acylated diphosphoryl lipid A (DPLA) . In procurement, this compound is primarily sourced as a potent, balanced Toll-like receptor 4 (TLR4) agonist and a highly reproducible standard for Limulus amebocyte lysate (LAL) assays, sepsis modeling, and macrophage activation protocols where full MyD88/TRIF signaling is required [1].

Substituting this specific DPLA with monophosphoryl lipid A (MPLA) or crude wild-type LPS fundamentally alters assay outcomes and biological responses. MPLA lacks the 1-phosphate group, rendering it a TRIF-biased TLR4 agonist with significantly attenuated endotoxicity, making it suitable for vaccine adjuvants but completely inappropriate for sepsis modeling or pyrogen assay standardization [1]. Conversely, substituting with wild-type E. coli LPS introduces severe batch-to-batch variability due to inconsistent micellar aggregation and O-antigen heterogeneity, which confounds precise dose-response quantification in in vitro cellular assays . Procurement of the F583 Rd mutant DPLA guarantees the full pro-inflammatory signaling profile of native lipid A without the macromolecular noise of crude LPS.

Full TLR4 Agonism and Baseline Endotoxin Potency

Diphosphoryl lipid A maintains the critical 1-phosphate group required for robust MyD88-dependent signaling, driving intense pro-inflammatory cytokine release. In comparative endotoxin activity assays, DPLA from E. coli F583 demonstrates significantly higher baseline endotoxicity (~0.4 EU/ng) compared to its detoxified counterpart, MPLA (~0.2 EU/ng or lower in functional readouts) [1]. This quantitative difference in Toll-like receptor 4 (TLR4) activation makes DPLA mandatory for applications requiring full endotoxic shock simulation rather than attenuated adjuvant effects [2].

Evidence DimensionEndotoxin Activity (EU/ng) and TLR4 MyD88 signaling
Target Compound Data~0.4 EU/ng (Full MyD88/TRIF activation)
Comparator Or BaselineMonophosphoryl Lipid A (MPLA) (~0.2 EU/ng, TRIF-biased)
Quantified Difference2-fold higher baseline endotoxicity with complete pro-inflammatory pathway activation.
ConditionsLimulus amebocyte lysate (LAL) assay and TLR4-dependent cytokine induction.

Buyers must select DPLA over MPLA when the experimental objective is to induce maximum endotoxicity, macrophage activation, or sepsis, rather than attenuated immunomodulation.

Elimination of O-Antigen Heterogeneity for Reproducible Assays

Wild-type E. coli LPS contains highly variable O-specific polysaccharide chains, leading to broad molecular weight distributions and unpredictable micellar aggregation states in aqueous media. By utilizing the F583 Rd mutant, the extracted DPLA is isolated as a structurally uniform, low-molecular-weight hexa-acylated species with minimal polysaccharide contamination (<0.2% KDO impurities) [1]. This high purity ensures tight dose-response curves in cellular assays, avoiding the artifactual signaling variations caused by the diverse supramolecular structures of crude LPS .

Evidence DimensionStructural uniformity and KDO (ketodeoxyoctonate) content
Target Compound DataUniform low-MW species, <0.2% KDO impurities
Comparator Or BaselineWild-type E. coli LPS (Highly heterogeneous MW, high KDO/polysaccharide content)
Quantified DifferenceNear-complete elimination of polysaccharide-induced mass variance and aggregation artifacts.
ConditionsChromatographic purification and in vitro cellular dosing.

Procuring the Rd mutant DPLA provides lot-to-lot consistency critical for standardized biochemical assays, avoiding the constant recalibration required with crude LPS batches.

Native Binding Kinetics for Endotoxin Neutralization Screening

While fully synthetic Lipid A offers absolute chemical purity, it is often cost-prohibitive for high-throughput screening workflows. DPLA from the F583 mutant provides a native, biologically derived hexa-acylated structure that accurately replicates the binding kinetics of natural endotoxins to target proteins like LPS-binding protein (LBP) and Factor C [1]. This makes it an ideal, cost-effective standard for evaluating endotoxin-neutralizing peptides, offering identical binding profiles to native E. coli lipid A but without the steric hindrance of the polysaccharide chain [2].

Evidence DimensionTarget binding suitability and procurement scalability
Target Compound DataNative hexa-acylated binding profile, highly scalable biological extraction
Comparator Or BaselineFully synthetic Lipid A (Identical binding but extremely high cost/low yield)
Quantified DifferenceEquivalent biological binding accuracy at a fraction of the procurement cost for large-scale screening.
ConditionsEndotoxin neutralization assays (e.g., Factor C or LBP binding).

It allows industrial and academic buyers to conduct large-scale endotoxin antagonist screening using a biologically accurate substrate without the prohibitive costs of total synthesis.

Standardization of Limulus Amebocyte Lysate (LAL) and Pyrogen Assays

Due to its high structural homogeneity (<0.2% KDO) and full endotoxic potency (~0.4 EU/ng), this DPLA is the preferred standard for calibrating LAL assays and in vitro pyrogen tests, outperforming heterogeneous wild-type LPS in lot-to-lot reproducibility .

Sepsis Modeling and Macrophage Activation

Because it retains the critical 1-phosphate group, DPLA acts as a complete TLR4 agonist (activating both MyD88 and TRIF pathways). It is procured specifically for inducing robust pro-inflammatory cytokine cascades (TNF-α, IL-6) in macrophage models where the attenuated response of MPLA is insufficient [1].

High-Throughput Screening of Endotoxin-Neutralizing Agents

The native hexa-acylated structure of F583 DPLA provides an accurate, cost-effective binding target for screening anti-endotoxin peptides, polymyxin B derivatives, and LBP inhibitors, offering a scalable alternative to prohibitively expensive synthetic Lipid A [2].

XLogP3

26.4

Dates

Last modified: 08-16-2023

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